molecular formula C21H17ClN4O4S2 B2390153 N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 1115413-84-7

N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2390153
CAS No.: 1115413-84-7
M. Wt: 488.96
InChI Key: MLXHEFJAXXTZMP-UHFFFAOYSA-N
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Description

This compound is a tricyclic sulfonamide derivative featuring a complex heterocyclic core fused with a thiadiazine-dioxide system. Its structure includes a 12-chloro substituent, a 9-methyl group, and a sulfanyl acetamide moiety linked to a 3-acetylphenyl group. The acetyl group at the meta position of the phenyl ring distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-12(27)13-4-3-5-15(8-13)24-19(28)11-31-21-23-10-18-20(25-21)16-7-6-14(22)9-17(16)26(2)32(18,29)30/h3-10H,11H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXHEFJAXXTZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings related to its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by a tricyclic framework with multiple functional groups that may contribute to its biological properties. The presence of a thiazole moiety and various substituents enhances its potential interactions within biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight377.86 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that similar compounds within the thiazole class exhibit significant anticancer properties. For example, derivatives with thiazole linkages have shown promising results against various cancer cell lines, including lung adenocarcinoma and breast cancer cells. Studies suggest that the mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: In a study involving thiazole derivatives, one compound demonstrated an IC50 value of 24.38 mg/kg in an electroshock seizure test, indicating potential neuroprotective effects alongside anticancer activity .

Antimicrobial Activity

Compounds structurally related to N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide have shown antimicrobial properties against various pathogens. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Neuroprotective Effects

The compound's structural attributes suggest potential neuroprotective effects similar to other thiazole derivatives known for their anticonvulsant properties. The ability to modulate neurotransmitter systems could be a vital mechanism in preventing neuronal damage during seizures.

The precise mechanisms through which N-(3-acetylphenyl)-2-({12-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis: Activation of apoptotic pathways may lead to programmed cell death in malignant cells.
  • Interaction with Receptors: Potential binding to specific receptors may modulate signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8)

  • Structural Differences : Lacks the 12-chloro substituent and features a 4-chlorophenyl group instead of 3-acetylphenyl.
  • Applications : Catalogued under "Bioactive Molecules" by Arctom Scientific, suggesting exploratory use in drug discovery .

N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-81-5)

  • Structural Differences : Contains a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (OMe) effects.
  • Implications : The methoxy group could improve solubility relative to the acetylated analog, while the chloro substituent may stabilize π-π stacking interactions.
  • Applications : Marketed for custom synthesis, indicating utility in structure-activity relationship (SAR) studies .

Antiarrhythmic Thienopyridine Derivatives (e.g., 6a,b)

  • Structural Parallels: Share the sulfanyl acetamide linkage but incorporate tetracyclic thienopyridine cores instead of tricyclic systems.

Key Comparative Data

Parameter Target Compound CAS 895102-18-8 CAS 895102-81-5 Thienopyridine Derivatives (6a,b)
Core Structure Tricyclic thiadiazine-dioxide Tricyclic thiadiazine-dioxide Tricyclic thiadiazine-dioxide Tetracyclic thienopyridine
Substituent (R) 3-acetylphenyl 4-chlorophenyl 3-chloro-4-methoxyphenyl Aryl groups (e.g., p-tolyl)
Electron Effects Electron-withdrawing (acetyl) Electron-withdrawing (Cl) Mixed (Cl, OMe) Variable
Potential Bioactivity Hypothetical enzyme modulation Bioactive (undisclosed) SAR exploration Antiarrhythmic
Synthetic Route Likely via chloroacetamide coupling (analogous to [5]) Not specified Not specified Reflux with NaOAc/EtOH

Research Findings and Implications

  • Aromaticity and Stability : The tricyclic core’s conjugated π-system aligns with aromaticity criteria, enhancing metabolic stability and enabling interactions with hydrophobic binding pockets .
  • Substituent Effects :
    • The 3-acetyl group in the target compound may reduce solubility compared to methoxy-substituted analogs but could improve target selectivity via H-bonding or dipole interactions.
    • Chloro substituents in analogs (CAS 895102-18-8, CAS 895102-81-5) likely enhance electrophilicity, favoring covalent or halogen-bonding interactions .
  • Synthetic Accessibility : All compounds likely employ nucleophilic substitution between sulfhydryl groups and chloroacetamides, as seen in antiarrhythmic derivatives .

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